A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol. In the absence of direct experimental spectra in publicly available literature, this document serves as an expert-driven predictive guide, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous chemical structures. The insights herein are designed to aid researchers in the identification, characterization, and purity assessment of this molecule and its derivatives.
Molecular Structure and Predicted NMR Correlation Map
The unique structure of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, featuring a substituted thiophene ring linked to a 4-propyl-1,2,4-triazole-3-thiol core, gives rise to a distinct NMR fingerprint. Understanding the electronic environment of each proton and carbon is paramount to interpreting its spectra.
Caption: Molecular structure of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic protons of the thiophene ring, the aliphatic protons of the ethyl and propyl substituents, and the labile thiol proton. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-thiophene (ring) | 7.0 - 8.0 | Singlet / Doublet | ~1-3 | The chemical shifts of thiophene protons are typically found in the aromatic region.[1][2] The substitution pattern will lead to two distinct signals for the two thiophene ring protons. Their coupling will depend on their relative positions. |
| SH (thiol) | 13.0 - 14.0 | Broad Singlet | - | The thiol proton of a 1,2,4-triazole-3-thiol is known to be acidic and resonates at a significantly downfield chemical shift.[3][4] This signal is often broad due to chemical exchange. |
| N-CH₂ (propyl) | 3.9 - 4.2 | Triplet | ~7-8 | The methylene group directly attached to the nitrogen of the triazole ring is deshielded, resulting in a downfield shift.[5][6] |
| CH₂ (ethyl) | 2.8 - 3.0 | Quartet | ~7-8 | The methylene protons of the ethyl group on the thiophene ring are deshielded by the aromatic ring.[7] |
| CH₂ (propyl) | 1.7 - 1.9 | Sextet | ~7-8 | This methylene group is in a typical aliphatic environment. |
| CH₃ (ethyl) | 1.2 - 1.4 | Triplet | ~7-8 | The terminal methyl group of the ethyl substituent will appear as a triplet.[7] |
| CH₃ (propyl) | 0.8 - 1.0 | Triplet | ~7-8 | The terminal methyl group of the propyl substituent is in a typical upfield aliphatic region.[5] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a carbon map of the molecule, with distinct signals for the aromatic carbons of the thiophene ring, the triazole ring carbons, and the aliphatic carbons of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=S (thiol) | 165 - 175 | The thione carbon in 1,2,4-triazole-3-thiol derivatives is significantly deshielded and appears far downfield.[3][8] |
| C-triazole | 140 - 160 | The two carbon atoms of the 1,2,4-triazole ring typically resonate in this range.[9][10] |
| C-thiophene (substituted) | 135 - 150 | The carbon atoms of the thiophene ring bearing substituents will be downfield. |
| C-thiophene (unsubstituted) | 120 - 130 | The unsubstituted carbon atoms of the thiophene ring will appear in the typical aromatic region.[11] |
| N-CH₂ (propyl) | 45 - 50 | The carbon of the methylene group attached to the nitrogen is deshielded.[5] |
| CH₂ (ethyl) | 25 - 30 | A typical chemical shift for a methylene carbon adjacent to an aromatic ring. |
| CH₂ (propyl) | 20 - 25 | A standard aliphatic methylene carbon chemical shift. |
| CH₃ (ethyl) | 14 - 16 | A typical upfield chemical shift for a terminal methyl carbon. |
| CH₃ (propyl) | 10 - 12 | The terminal methyl carbon of the propyl group will be in the upfield region.[5] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, the following experimental procedure is recommended.
Caption: A standardized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized and purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its high polarity. Chloroform-d (CDCl₃) may also be used. The choice of solvent can slightly influence chemical shifts.
-
Dissolution: Dissolve the compound in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a clean, 5 mm NMR tube.
-
Instrumentation:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and apply a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent signal (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Conclusion
This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectral analysis of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol. By leveraging established principles of NMR spectroscopy and comparative data from structurally related compounds, researchers can confidently approach the characterization of this molecule. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data, which is crucial for structural verification and purity assessment in a drug discovery and development setting.
References
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